molecular formula C22H20N6O4S B279426 N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(4-oxoquinazolin-3(4H)-yl)acetamide

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(4-oxoquinazolin-3(4H)-yl)acetamide

货号 B279426
分子量: 464.5 g/mol
InChI 键: PSOPNQYXFUBXEI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(4-oxoquinazolin-3(4H)-yl)acetamide, commonly known as DASA-58, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders.

作用机制

DASA-58 exerts its pharmacological effects by inhibiting the activity of various enzymes, including CK2, PTP1B, and GSK-3β. CK2 is a protein kinase that is involved in various cellular processes, including cell growth, proliferation, and survival. DASA-58 inhibits CK2 by binding to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of its substrates. PTP1B is an enzyme that is involved in insulin signaling, and its inhibition by DASA-58 leads to increased insulin sensitivity. GSK-3β is an enzyme that is involved in the formation of amyloid plaques in the brain, and its inhibition by DASA-58 has potential therapeutic applications in neurological disorders.
Biochemical and Physiological Effects:
DASA-58 has been shown to have various biochemical and physiological effects, depending on the enzyme that it targets. In cancer cells, DASA-58 inhibits the growth and proliferation of cancer cells by targeting CK2, which is involved in various cellular processes, including cell growth, proliferation, and survival. In diabetes, DASA-58 inhibits the activity of PTP1B, which leads to increased insulin sensitivity and improved glucose homeostasis. In neurological disorders, DASA-58 inhibits the activity of GSK-3β, which is involved in the formation of amyloid plaques in the brain, and has potential therapeutic applications in Alzheimer's disease.

实验室实验的优点和局限性

DASA-58 has several advantages for lab experiments, including its high potency and selectivity for its target enzymes, its ability to inhibit multiple enzymes involved in various diseases, and its potential therapeutic applications in various diseases. However, DASA-58 also has some limitations, including its low solubility in water, which can make it difficult to administer in vivo, and its potential toxicity at high concentrations.

未来方向

There are several future directions for the study of DASA-58, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other diseases, such as autoimmune disorders and infectious diseases, the development of more soluble analogs for in vivo studies, and the investigation of its potential toxicity and side effects at different concentrations. In addition, the combination of DASA-58 with other therapeutic agents may have synergistic effects and could lead to improved therapeutic outcomes.

合成方法

The synthesis of DASA-58 involves the condensation of 2-aminobenzoic acid with 2-chloro-N-(4,6-dimethylpyrimidin-2-yl)acetamide, followed by the reaction with 2-chloro-4,6-dimethoxyquinazoline in the presence of potassium carbonate. The resulting product is then treated with sodium hydroxide to obtain DASA-58. The overall yield of this synthesis method is approximately 35%.

科学研究应用

DASA-58 has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, DASA-58 has been shown to inhibit the growth and proliferation of cancer cells by targeting the protein kinase CK2, which is involved in various cellular processes, including cell growth, proliferation, and survival. DASA-58 has also been shown to have potential therapeutic applications in diabetes by inhibiting the activity of the enzyme PTP1B, which is involved in insulin signaling. In addition, DASA-58 has been investigated for its potential use in neurological disorders, such as Alzheimer's disease, by inhibiting the activity of the enzyme GSK-3β, which is involved in the formation of amyloid plaques in the brain.

属性

分子式

C22H20N6O4S

分子量

464.5 g/mol

IUPAC 名称

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-(4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C22H20N6O4S/c1-14-11-15(2)25-22(24-14)27-33(31,32)17-9-7-16(8-10-17)26-20(29)12-28-13-23-19-6-4-3-5-18(19)21(28)30/h3-11,13H,12H2,1-2H3,(H,26,29)(H,24,25,27)

InChI 键

PSOPNQYXFUBXEI-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CN3C=NC4=CC=CC=C4C3=O)C

规范 SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CN3C=NC4=CC=CC=C4C3=O)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。